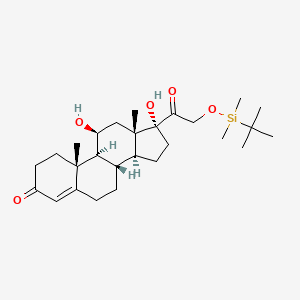![molecular formula C20H10O4 B13435271 [1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)
[1,2'-Binaphthalene]-1',3,4,4'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2’-Binaphthalene]-1’,3,4,4’-tetrone: is an organic compound with a unique structure consisting of two naphthalene units connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone typically involves the oxidative coupling of naphthalene derivatives. One common method is the reaction of 1,2-naphthoquinone with a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods: Industrial production of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as palladium or copper compounds can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the tetrone into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used as a building block in the synthesis of complex organic molecules
Biology and Medicine: Research has explored the potential of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone derivatives as therapeutic agents. These compounds have shown promise in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, its quinone derivatives can act as electron acceptors in redox reactions, influencing oxidative stress pathways.
Comparación Con Compuestos Similares
2,2’-Binaphthalene: Another binaphthalene derivative with similar structural features but different reactivity.
1,1’-Binaphthalene: A compound with a different connectivity between the naphthalene units, leading to distinct chemical properties.
Uniqueness: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone stands out due to its specific arrangement of functional groups and the resulting chemical reactivity. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C20H10O4 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
4-(1,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H10O4/c21-17-10-16(19(23)14-8-4-2-6-12(14)17)15-9-18(22)20(24)13-7-3-1-5-11(13)15/h1-10H |
Clave InChI |
VWKGKQHZJOUDKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CC(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)
![Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)

![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)




